2-Acetyl-6-methylpyridine
Overview
Description
2-Acetyl-6-methylpyridine: is an organic compound with the molecular formula C8H9NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position of the pyridine ring. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and chemical synthesis.
Scientific Research Applications
Chemistry: 2-Acetyl-6-methylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a ligand in coordination chemistry studies. It forms complexes with metal ions, which are studied for their potential biological activities and applications.
Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: this compound is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the production of fragrances and perfumes.
Safety and Hazards
2-Acetyl-6-methylpyridine is considered hazardous . It is harmful if swallowed and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
2-Acetyl-6-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, this compound can affect gene expression, leading to changes in the levels of various proteins involved in cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. One notable interaction is with the nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . By activating Nrf2, this compound promotes the transcription of genes involved in the antioxidant response, thereby enhancing cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing antioxidant defenses . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites within the cell . The interaction with cytochrome P450 enzymes also suggests a role in the detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its biological activity, as it determines the concentration of the compound in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. It has been found to localize in the cytoplasm and the nucleus, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, thereby influencing its function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then separated and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Acetyl-6-methylpyridine can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various reduced forms, such as alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products Formed:
Oxidation: this compound can be oxidized to this compound-3-carboxylic acid.
Reduction: Reduction can yield 2-(1-hydroxyethyl)-6-methylpyridine or 2-(1-aminoethyl)-6-methylpyridine.
Substitution: Halogenated derivatives such as 2-acetyl-6-bromopyridine, nitrated derivatives like 2-acetyl-6-nitropyridine, and sulfonated derivatives such as 2-acetyl-6-sulfonylpyridine.
Mechanism of Action
The mechanism of action of 2-acetyl-6-methylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal ion, leading to changes in reactivity and biological activity.
In medicinal chemistry, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Acetylpyridine: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.
2-Acetyl-4-methylpyridine: Has the methyl group at the fourth position instead of the sixth, leading to variations in reactivity and applications.
6-Methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of an acetyl group, which significantly alters its chemical behavior.
Uniqueness: 2-Acetyl-6-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both the acetyl and methyl groups on the pyridine ring influences its interactions with other molecules and its overall stability.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMUQPPAYCAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219528 | |
Record name | Ketone, methyl 6-methyl-2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-57-4 | |
Record name | 1-(6-Methyl-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6940-57-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketone, methyl 6-methyl-2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-methylpyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-6-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWB2JUD65K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Acetyl-6-methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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